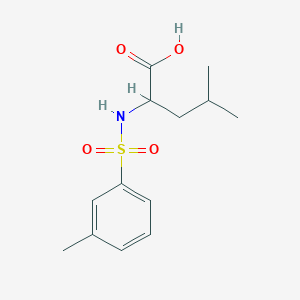

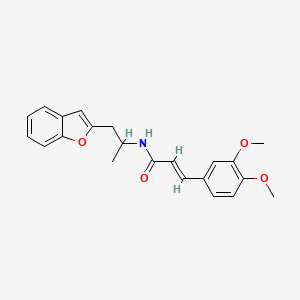

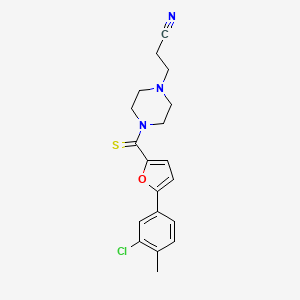

(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-AMINO-1,3-BENZODIOXOL-5-YL CYANIDE, which has a similar structure, is a chemical with the molecular formula C8H6N2O2 .

Molecular Structure Analysis

The molecular structure of 6-AMINO-1,3-BENZODIOXOL-5-YL CYANIDE includes a benzodioxol group and a cyanide group .Physical And Chemical Properties Analysis

The compound 6-AMINO-1,3-BENZODIOXOL-5-YL CYANIDE has a molecular weight of 162.15 .Applications De Recherche Scientifique

Catalytic Activities and Mechanisms

(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide and similar compounds have been explored for their catalytic activities and mechanisms. For instance, certain compounds featuring tert-butylsulfonyl groups have demonstrated excellent catalytic activities in the asymmetric hydrogenation of functionalized alkenes, leading to the efficient preparation of chiral pharmaceutical ingredients. This has practical implications for the synthesis of amino acid derivatives and secondary amines, offering insights into reaction pathways and enantioselection mechanisms through studies involving rhodium complexes and low-temperature NMR studies alongside DFT calculations (Imamoto et al., 2012).

Green Chemistry Applications

The compound and related structures are also being evaluated for their roles in promoting green chemistry practices. For example, the use of ionic liquids containing components such as tert-butyl groups in the desulfurization and denitrogenation of fuels suggests potential applications in making fuel processing more environmentally friendly. The selective oxidation of compounds using safe and efficient methods represents another aspect of green chemistry, aiming to reduce the environmental impact associated with chemical syntheses (Kędra-Królik et al., 2011).

Chemical Synthesis and Transformations

In chemical synthesis, tert-butylsulfonyl and similar functional groups have been applied in the development of new methodologies for synthesizing protected 1,2-amino alcohols, demonstrating high yields and diastereoselectivities. These methods facilitate the selective addition of various organometallic reagents to N-sulfinyl aldimines and ketimines, highlighting the versatility of these compounds in synthetic organic chemistry (Tang et al., 2001).

Sensor Development

Research on the development of fluorescent sensors for detecting ions like cyanide and mercury has also utilized tert-butyl and similar groups, showcasing the ability of these compounds to serve as building blocks in the design of sensitive and selective chemical sensors. This application underscores the importance of structural design in the creation of effective sensors for environmental monitoring and public health (Emandi et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-13(2,3)21(17,18)12(7-14)16-15-9-4-5-10-11(6-9)20-8-19-10/h4-6,15H,8H2,1-3H3/b16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVIIBZQTUSBQE-VBKFSLOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=NNC1=CC2=C(C=C1)OCO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=N\NC1=CC2=C(C=C1)OCO2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

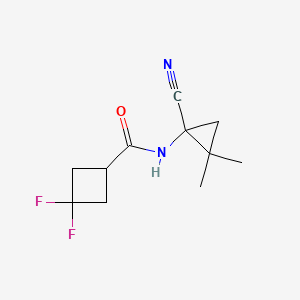

![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)

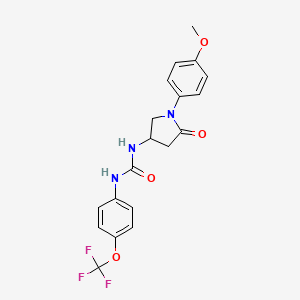

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)

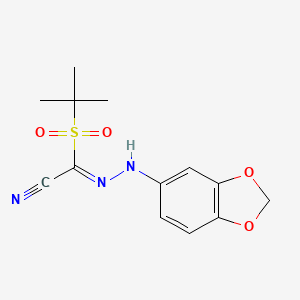

![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)